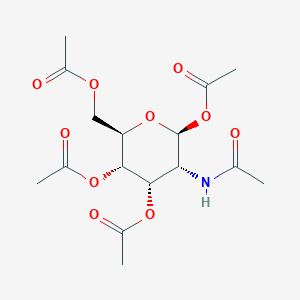

N-Acetyl-beta-D-glucosamine tetraacetate

Vue d'ensemble

Description

N-Acetyl-beta-D-glucosamine tetraacetate (CAS 7772-79-4) is a fully acetylated derivative of N-acetylglucosamine (GlcNAc), a monosaccharide critical to glycosylation processes in biological systems. Its molecular formula is C₁₆H₂₃NO₁₀, with a molecular weight of 389.36 g/mol . Structurally, it features acetyl groups at the 1, 3, 4, and 6 positions of the glucopyranose ring, rendering it highly lipophilic compared to non-acetylated GlcNAc. This compound is widely used as a biochemical precursor in glycobiology research, particularly in synthesizing oligosaccharides and studying hyaluronic acid production .

Key properties include:

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le pentaacétate de .beta.-D-glucosamine peut être synthétisé par acétylation de la .beta.-D-glucosamine. La réaction implique généralement l'utilisation d'anhydride acétique et d'un catalyseur tel que la pyridine. La réaction est effectuée dans des conditions contrôlées pour assurer une acétylation complète des groupes hydroxyle .

Méthodes de Production Industrielle : Dans les milieux industriels, la production de pentaacétate de .beta.-D-glucosamine implique des processus d'acétylation similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et des conditions de réaction optimisées garantit un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de Réactions : Le pentaacétate de .beta.-D-glucosamine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés de glucosamine correspondants.

Réduction : Les réactions de réduction peuvent convertir les groupes acétyle en groupes hydroxyle.

Substitution : Les groupes acétyle peuvent être substitués par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme l'acide chlorhydrique et l'hydroxyde de sodium sont utilisés pour les réactions de substitution.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de glucosamine, qui ont des applications dans différents domaines .

4. Applications de la Recherche Scientifique

Le pentaacétate de .beta.-D-glucosamine a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse d'autres glucides complexes et glycosides.

5. Mécanisme d'Action

Le mécanisme par lequel le pentaacétate de .beta.-D-glucosamine exerce ses effets implique la promotion de la production d'acide hyaluronique. Ceci est réalisé par l'activation de voies moléculaires spécifiques qui améliorent la synthèse et l'exportation d'acide hyaluronique par les cellules . Le composé interagit avec des cibles moléculaires telles que le transporteur ABC MRP5, qui joue un rôle crucial dans l'exportation de l'acide hyaluronique .

Applications De Recherche Scientifique

Pharmaceutical Applications

Glycosaminoglycan Synthesis

N-Acetyl-beta-D-glucosamine tetraacetate serves as an important intermediate in the synthesis of glycosaminoglycans (GAGs), which are critical for drug formulations targeting joint health. GAGs play a vital role in maintaining cartilage structure and function. Research indicates that N-Ac-β-D-GlcNAc tetraacetate can stimulate the production of hyaluronic acid (HA), a key component of GAGs, in various cell types, including human synovial fibroblasts and chondrocytes. This suggests potential therapeutic applications for conditions like osteoarthritis and skin aging, where HA levels are typically reduced.

Targeted Drug Delivery Systems

Due to its ability to interact with specific cell surface receptors, N-Ac-β-D-GlcNAc tetraacetate is being investigated as a candidate for targeted drug delivery systems. By conjugating therapeutic agents to this compound, researchers aim to enhance the specificity of drug delivery to desired cell types, thereby minimizing side effects associated with systemic treatments.

Cosmetic Applications

Skin Health and Anti-Aging

In the cosmetic industry, this compound is recognized for its potential to promote skin hydration and elasticity through increased HA synthesis. Its application in skincare formulations could help address issues related to aging skin, such as loss of moisture and elasticity.

Biochemical Research Applications

Protein Glycosylation Studies

The compound's structural similarity to N-acetylglucosamine makes it a valuable tool for studying protein glycosylation processes. Glycosylation is crucial for proper protein folding and function; thus, understanding the enzymes involved can provide insights into various diseases.

Enzyme Interaction Studies

Research has focused on how N-Ac-β-D-GlcNAc tetraacetate interacts with enzymes involved in HA biosynthesis. While the exact mechanisms remain to be fully elucidated, preliminary studies suggest that it may act as a precursor for GlcNAc, influencing enzyme activity in HA production pathways .

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and unique features of this compound compared to related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Acetyl-beta-D-glucosamine | Monosaccharide | Precursor for glycosaminoglycans |

| Beta-D-glucosamine pentaacetate | Acetylated derivative | Promotes hyaluronic acid production |

| Chitobiose | Disaccharide | Composed of two N-acetylglucosamine units |

| Heparin | Glycosaminoglycan | Anticoagulant properties |

| This compound | Tetraacetate derivative | Influences solubility and biological activity |

This table highlights how this compound's unique tetraacetate configuration influences its solubility and biological activity compared to other compounds in the glucosamine family.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

- Osteoarthritis Treatment : A study demonstrated that supplementation with N-Ac-β-D-GlcNAc tetraacetate significantly improved joint health markers in animal models of osteoarthritis by enhancing HA synthesis.

- Skin Hydration Improvement : Clinical trials indicated that topical formulations containing this compound resulted in measurable improvements in skin hydration levels among participants aged 40-60 years.

Mécanisme D'action

The mechanism by which .beta.-D-Glucosamine Pentaacetate exerts its effects involves the promotion of hyaluronic acid production. This is achieved through the activation of specific molecular pathways that enhance the synthesis and export of hyaluronic acid by cells . The compound interacts with molecular targets such as the ABC transporter MRP5, which plays a crucial role in hyaluronic acid export .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Beta-D-Glucosamine Pentaacetate

Key Differences :

- Acetylation Pattern : Pentaacetate has an additional acetyl group at the 2-position, whereas the tetraacetate retains the N-acetyl group at the 2-position but lacks acetylation at one hydroxyl group (typically position 1) .

- Molecular Formula: C₁₆H₂₃NO₁₁ (MW: 403.35 g/mol) vs. C₁₆H₂₃NO₁₀ for the tetraacetate .

- Applications : Both compounds serve as synthetic intermediates, but the pentaacetate is more reactive in glycosylation reactions due to its full acetylation .

N-Acetyl-D-glucosamine (Non-Acetylated)

Key Differences :

- Structure : Lacks acetyl groups at positions 1, 3, 4, and 6, making it hydrophilic .

- Biological Role: Direct precursor in chitin biosynthesis and glycosaminoglycan formation .

- Physical Properties: Melting point 196–205°C (vs.

Beta-D-Glucopyranose, 2-Deoxy-2-Fluoro-, Tetraacetate

Key Differences :

- Functional Group : Fluorine substitution at the 2-position enhances metabolic stability, making it valuable in PET imaging .

- Reactivity: Fluorine alters electronic properties, reducing enzymatic degradation compared to the non-fluorinated tetraacetate .

1-Thio-beta-D-Glucose Pentaacetate

Key Differences :

- Thio Group: Replacement of oxygen with sulfur at the anomeric position increases chemical reactivity, particularly in glycosidic bond formation .

- Stability : Thio derivatives are more resistant to hydrolysis than oxygen analogs .

| Parameter | This compound | 1-Thio-beta-D-Glucose Pentaacetate |

|---|---|---|

| Anomeric Group | Oxygen | Sulfur |

| Acetylation | Tetraacetylated | Pentaacetylated |

| Key Use | Hyaluronic acid research | Glycosidase inhibition |

Data Tables for Key Compounds

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Activité Biologique

N-Acetyl-beta-D-glucosamine tetraacetate (N-Ac-β-D-GlcNAc tetraacetate) is a derivative of N-acetyl-beta-D-glucosamine characterized by the addition of four acetyl groups. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in the synthesis of glycosaminoglycans and its role in various cellular processes.

- Molecular Formula : C₁₆H₂₃NO₁₀

- Molar Mass : 389.35 g/mol

- Appearance : White to light brown solid

- Solubility : Moderate solubility in organic solvents (e.g., chloroform, methanol)

- Melting Point : 186 to 189 °C

- Boiling Point : Approximately 530.2 °C

Biological Activities

This compound exhibits several significant biological activities:

-

Promotion of Hyaluronic Acid Synthesis :

- Studies have shown that this compound can stimulate the production of hyaluronic acid (HA) in various cell types, including human synovial fibroblasts and chondrocytes. This is particularly relevant for therapeutic applications in conditions like osteoarthritis and skin aging, where HA levels are typically diminished.

-

Role in Glycosylation :

- Due to its structural similarity to N-acetylglucosamine, N-Ac-β-D-GlcNAc tetraacetate serves as a valuable tool for studying protein glycosylation. Glycosylation is critical for protein function and folding, and this compound can help elucidate the mechanisms involved in various diseases.

-

Targeted Drug Delivery Systems :

- The ability of N-Ac-β-D-GlcNAc tetraacetate to interact with specific cell surface receptors makes it a candidate for developing targeted drug delivery systems. By conjugating therapeutic agents to this molecule, researchers aim to enhance drug delivery efficiency while minimizing side effects.

While the exact mechanisms through which N-Ac-β-D-GlcNAc tetraacetate promotes HA synthesis are not fully understood, it is hypothesized that it may act as a precursor for GlcNAc, a vital component in HA biosynthesis. Additionally, it may interact with enzymes involved in this pathway, although further research is required to clarify these interactions.

Table 1: Summary of Key Research Findings

Notable Research Insights

- A study indicated that N-acetyl-D-glucosamine can improve the stability of oxytocin in solution, highlighting its potential protective biochemical properties .

- Research into glycosylation pathways revealed that compounds like N-Ac-β-D-GlcNAc tetraacetate could influence enzymatic activity and protein interactions crucial for cellular signaling .

Applications

This compound has diverse applications across various fields:

- Dermatology : Potential use in skin care formulations targeting aging.

- Rheumatology : Development of treatments for joint disorders linked to HA depletion.

- Biochemical Research : Investigating glycosylation processes and enzyme interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-acetyl-beta-D-glucosamine tetraacetate, and how can reaction conditions be standardized to improve yield?

- Methodological Answer : The compound is typically synthesized via acetylation of N-acetylglucosamine under anhydrous conditions using acetic anhydride and a catalyst (e.g., pyridine). Key parameters include temperature control (20–25°C) and reaction time (12–24 hrs). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol can achieve >95% purity . For reproducibility, ensure stoichiometric excess of acetylating agents and inert atmosphere to prevent hydrolysis.

Q. How should researchers validate the purity and structural integrity of synthesized this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Compare H and C spectra with reference data to confirm acetylation at positions 1, 3, 4, and 6 .

- LC-MS/MS : Quantify impurities using reverse-phase chromatography with electrospray ionization (ESI) and monitor for deacetylated byproducts .

- Melting Point Analysis : Verify consistency with literature values (e.g., 145–148°C) to assess crystallinity .

Q. What storage conditions are critical to maintaining the stability of this compound?

- Methodological Answer : Store at -20°C in airtight, desiccated containers to prevent moisture absorption and thermal degradation. Pre-dry solvents used in reconstitution (e.g., anhydrous DMSO or acetonitrile) to avoid hydrolysis. Regularly monitor purity via TLC or HPLC if stored long-term .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies in enzyme inhibition or cytotoxicity data may arise from batch-to-batch variability or residual solvents. Implement:

- Batch Standardization : Use LC-MS to quantify impurities and adjust bioactivity assays accordingly .

- Dose-Response Curves : Compare EC/IC values under controlled conditions (pH, temperature) to isolate compound-specific effects .

- Negative Controls : Include deacetylated analogs to confirm activity is linked to the tetraacetate structure .

Q. What strategies are effective for studying the compound's stability under experimental conditions (e.g., aqueous buffers, enzymatic assays)?

- Methodological Answer :

- Kinetic Studies : Use H NMR to track deacetylation rates in PBS (pH 7.4) at 37°C .

- Enzymatic Hydrolysis : Incubate with esterases or lipases to identify labile acetyl groups and correlate with bioactivity loss .

- Stabilizers : Add antioxidants (e.g., BHT) or non-polar solvents (e.g., DMSO) to slow degradation in aqueous media .

Q. How can this compound be utilized in glycosidase inhibition studies?

- Methodological Answer : Design competitive inhibition assays using:

- Fluorogenic Substrates : Monitor enzyme activity (e.g., β-glucosidase) with 4-methylumbelliferyl-glycosides. Pre-incubate the enzyme with the compound (0.1–10 mM) to measure values .

- Molecular Docking : Use crystallographic data of glycosidases to predict binding interactions with the acetylated sugar .

Q. What role does this compound play in drug delivery system development?

- Methodological Answer : Its lipophilic acetyl groups enhance membrane permeability, making it a candidate for:

Propriétés

IUPAC Name |

(5-acetamido-3,4,6-triacetyloxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPIZHVSWNOZMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908637 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14086-90-9, 6730-10-5, 7784-54-5, 10385-50-9, 7772-79-4 | |

| Record name | NSC409738 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC232059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231931 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231915 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC224432 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-beta-D-glucosamine tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.